N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
Description
Properties
IUPAC Name |
2-anilino-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-13-12-19(16-10-11-16)25-26(21)15-14-23-22(28)18-8-4-5-9-20(18)24-17-6-2-1-3-7-17/h1-9,12-13,16,24H,10-11,14-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAZMSRDRRTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The compound’s structural and functional attributes can be contextualized by comparing it to related benzamides documented in the literature. Below is a detailed analysis based on synthesis, physicochemical properties, and biological activities.
Physicochemical Properties
Hypothesized Advantages and Limitations
- Advantages: Pyridazinone’s electron deficiency may enhance interactions with electrophilic biological targets. Cyclopropyl substitution could improve metabolic stability relative to alkyl chains.
- Limitations: Lack of polar groups (e.g., methoxy) may reduce solubility.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazinone core, a cyclopropyl group, and an amide linkage. The molecular formula is , and it possesses a molecular weight of approximately 298.35 g/mol. The presence of the cyclopropyl group is significant as it can influence the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.35 g/mol |
| CAS Number | 2034468-04-5 |
| Structural Features | Pyridazinone core, cyclopropyl group, phenylamino moiety |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of the Pyridazinone Core : Utilizing cyclization reactions involving hydrazine derivatives.
- Introduction of the Cyclopropyl Group : This can be achieved through various methods such as cyclopropanation reactions.
- Amidation : Coupling the pyridazinone with phenylamine derivatives to form the final amide product.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in cancer research and anti-inflammatory studies.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : It has been observed to induce G1 phase cell cycle arrest in certain cancer cell lines.
- Apoptosis Induction : The compound promotes apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Case Study: In Vitro Analysis
In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 45 | Significant apoptosis |
| MCF-7 | 60 | Moderate growth inhibition |
| A549 | 55 | Induction of cell cycle arrest |
These results indicate that the compound's structural features contribute to its anticancer properties.
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific inflammatory pathways, possibly through:
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines in vitro.
- Enzyme Inhibition : Targeting enzymes involved in the inflammatory response.
While specific molecular targets are still under investigation, it is hypothesized that this compound interacts with proteins and nucleic acids that play critical roles in disease processes. Further research is necessary to elucidate these interactions fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
